Ethyl trityl ether
Overview
Description
Mechanism of Action
Target of Action
Ethyl trityl ether, also known as triphenylmethyl ether, primarily targets functional groups in organic compounds, particularly alcohols . It serves as a protective group for these functional groups during chemical reactions . The primary role of this compound is to prevent these functional groups from participating in unwanted side reactions, thereby ensuring the desired reaction proceeds as planned .
Mode of Action
This compound interacts with its targets by forming an ether bond with the hydroxyl (-OH) group of alcohols . This interaction results in the protection of the alcohol, preventing it from reacting with other substances in the reaction mixture . The protective group can later be removed under specific conditions, allowing the alcohol to participate in subsequent reactions .
Biochemical Pathways
The use of this compound affects various biochemical pathways, particularly those involving the synthesis of complex organic compounds . For instance, it is often used in carbohydrate chemistry for the selective protection of primary alcohols in the presence of secondary and/or tertiary alcohols . This allows for selective reactions to occur at specific sites within the molecule, thereby influencing the overall pathway of the synthesis .
Result of Action
The primary molecular effect of this compound’s action is the formation of a protective ether bond with the alcohol functional group . This protects the alcohol from reacting with other substances in the reaction mixture. On a cellular level, the use of protective groups like this compound can influence the synthesis of complex biomolecules, such as peptides and carbohydrates .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain reagents or catalysts can promote the formation or cleavage of the protective ether bond . Additionally, factors such as temperature, pH, and solvent can also affect the reaction conditions and thus the action of this compound .
Biochemical Analysis
Biochemical Properties
Ethyl trityl ether plays a significant role in biochemical reactions, particularly in the protection of hydroxyl groups in organic synthesis. It interacts with various enzymes and proteins, primarily those involved in the synthesis and modification of biomolecules. For instance, this compound is known to interact with enzymes such as N,N’-dicyclohexylcarbodiimide (DCC) during peptide synthesis . The nature of these interactions typically involves the formation of stable intermediates that prevent unwanted side reactions, thereby ensuring the specificity and efficiency of the biochemical processes.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by modulating the activity of specific enzymes and proteins involved in these processes. For example, this compound can impact the expression of genes related to oxidative stress and cellular defense mechanisms . Additionally, it may alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of key metabolites.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For instance, this compound can act as a Lewis acid, facilitating hydride abstraction reactions in organic synthesis . This interaction can result in changes in gene expression and the activation of specific signaling pathways, ultimately influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of strong acids or bases . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression . Toxic or adverse effects have been observed at high doses, including potential hepatotoxicity and neurotoxicity. These effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is primarily metabolized through oxidative pathways, leading to the formation of intermediate metabolites that can further participate in biochemical reactions . The presence of this compound can also affect metabolic flux, altering the levels of key metabolites and influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments . For example, this compound may bind to lipid membranes, influencing its distribution within the cell and its accessibility to target enzymes and proteins.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been observed to localize in the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular function . This localization is crucial for its activity, as it allows this compound to interact with specific biomolecules and participate in targeted biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl trityl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The general reaction scheme is as follows:
- Formation of the alkoxide ion by reacting an alcohol with a strong base such as sodium hydride (NaH).
- Reaction of the alkoxide ion with ethyl bromide to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves the same Williamson ether synthesis but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of silver oxide (Ag2O) as a mild base to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: Ethyl trityl ether undergoes several types of reactions, including:
Acidic Cleavage: The most common reaction of ethers is the cleavage of the C–O bond using strong acids.
Oxidation and Reduction: Trityl ethers can be involved in oxidation and reduction reactions, although these are less common compared to cleavage reactions.
Common Reagents and Conditions:
Acidic Cleavage: Strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) are commonly used for the cleavage of this compound.
Oxidation and Reduction: Various oxidizing and reducing agents can be used depending on the desired transformation.
Major Products:
Scientific Research Applications
Ethyl trityl ether is primarily used as a protecting group in organic synthesis. Its applications include:
Comparison with Similar Compounds
Trimethylsilyl Ether: Another common protecting group for alcohols, removed by acid or fluoride ion.
Tetrahydropyranyl Ether: Used for protecting alcohols, removed by acid.
Uniqueness of Ethyl Trityl Ether: this compound is unique due to its stability under a wide range of conditions and its ease of removal under mild acidic conditions. This makes it particularly useful in complex organic syntheses where selective protection and deprotection are required .
Properties
IUPAC Name |
[ethoxy(diphenyl)methyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O/c1-2-22-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXJOZGCQASJOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90303895 | |
Record name | Ethyl trityl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90303895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
968-39-8 | |
Record name | Ethyl trityl ether | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163320 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl trityl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90303895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl triphenylmethyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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